N-Methyl-1-(4,5,6,7-tetrahydro-1,2-benzisoxazol-3-YL)methanamine hydrochloride is a key intermediate in the synthesis of (R)-(+)-9 x HBr, a compound studied for its selective inhibition of glial GABA uptake. [] GABA, or gamma-aminobutyric acid, is a neurotransmitter that inhibits nerve transmission in the brain, calming nervous activity. [] Glial cells, particularly astrocytes, play a crucial role in regulating GABA levels in the brain. [] This compound is not a naturally occurring substance and is primarily utilized in research settings to investigate the role of glial GABA uptake in various neurological processes.
N-Methyl-1-(4,5,6,7-tetrahydro-1,2-benzisoxazol-3-YL)methanamine hydrochloride is a chemical compound with the molecular formula . This compound is classified as a derivative of benzisoxazole and is recognized for its significant applications in scientific research and pharmaceutical synthesis. The compound is often utilized in various fields due to its unique chemical properties and potential biological activities.
The synthesis of N-Methyl-1-(4,5,6,7-tetrahydro-1,2-benzisoxazol-3-YL)methanamine hydrochloride typically involves a two-step process:
In industrial applications, the synthesis may be scaled up using automated reactors and continuous flow systems to optimize yield and purity. Purification techniques such as crystallization or chromatography are often employed to isolate the desired product from by-products.
The molecular structure of N-Methyl-1-(4,5,6,7-tetrahydro-1,2-benzisoxazol-3-YL)methanamine hydrochloride can be represented by its InChI code:
This code provides a unique representation of the compound's structure. The canonical SMILES notation is:
The molecular weight of this compound is approximately 202.68 g/mol. It has a CAS number of 893639-28-6 .
N-Methyl-1-(4,5,6,7-tetrahydro-1,2-benzisoxazol-3-YL)methanamine hydrochloride can participate in various chemical reactions:
The specific products formed from these reactions depend on the reagents and conditions used. For instance, oxidation may yield oxides while reduction could produce various amines.
The mechanism of action for N-Methyl-1-(4,5,6,7-tetrahydro-1,2-benzisoxazol-3-YL)methanamine hydrochloride involves its interaction with specific molecular targets such as receptors or enzymes within biological systems. This interaction can modulate their activity leading to various biological effects. These effects may include altering neurotransmitter activity or influencing cellular signaling pathways .
N-Methyl-1-(4,5,6,7-tetrahydro-1,2-benzisoxazol-3-YL)methanamine hydrochloride is classified as an irritant and should be handled with care. Its physical properties include:
The compound's chemical properties allow it to participate in various biochemical reactions influencing enzyme activity and protein interactions. It has been shown to interact with neurotransmitter receptors potentially modulating their function .
N-Methyl-1-(4,5,6,7-tetrahydro-1,2-benzisoxazol-3-YL)methanamine hydrochloride has a wide range of applications in scientific research:
These applications highlight its importance in both academic research and industrial settings .
The core structure features a partially hydrogenated benzisoxazole system characterized by a cyclohexene ring fused to the benzene moiety of the isoxazole (Canonical SMILES: CNCc1noc2c1CCCC2.Cl). This saturation differentiates it from aromatic benzisoxazole scaffolds and confers distinct physicochemical advantages:
Table 1: Key Molecular Descriptors of N-Methyl-1-(4,5,6,7-tetrahydro-1,2-benzisoxazol-3-yl)methanamine Hydrochloride
Property | Value |
---|---|
CAS Registry Number | 893639-28-6 |
Molecular Formula | C₉H₁₅ClN₂O |
Molecular Weight | 202.68 g/mol |
Hydrogen Bond Donors | 2 (amine-H, HCl) |
Hydrogen Bond Acceptors | 3 (N, O, Cl⁻) |
Topological Polar Surface Area | 35.5 Ų |
Purity | ≥95% (HPLC) |
The hydrochloride salt form enhances crystallinity and aqueous solubility (as confirmed by its 35.5 Ų polar surface area), facilitating formulation for in vivo studies [1] [3]. The isoxazole ring's dipole moment (∼2.5 D) further promotes dipole-dipole interactions with target proteins, while the methylamine tether enables salt bridge formation with aspartate/glutamate residues in neurotransmitter binding pockets.
The -CH₂-NH-CH₃ sidechain constitutes a critical pharmacophoric element shared with numerous CNS-active agents. This motif functions as:
Table 2: Neuroactive Compounds Sharing the N-Methylmethanamine Pharmacophore
Compound | Core Scaffold | Clinical Use | logP |
---|---|---|---|
N-Methyl-1-(4,5,6,7-tetrahydro-1,2-benzisoxazol-3-yl)methanamine | Tetrahydrobenzisoxazole | Research compound | 1.2* |
N-Methyl-1-(3-phenylisoxazol-5-yl)methanamine (CAS N/A) | Aromatic phenylisoxazole | Neuropharmacological probe | 2.5* |
Zonisamide | Benzisoxazole | Anticonvulsant | 0.43 |
Risperidone Metabolite | Benzisoxazole | Antipsychotic | 1.9 |
*Estimated values based on structural analogs [2] [6]
Comparative studies indicate that saturation of the bicyclic system (as in the tetrahydro derivative) reduces logP by ∼1.3 units versus aromatic phenylisoxazole counterparts (e.g., N-Methyl-1-(3-phenylisoxazol-5-yl)methanamine), potentially enhancing BBB penetration while retaining affinity for aminergic targets. Molecular dynamics simulations reveal that the -CH₂-NH-CH₃ moiety adopts gauche conformations (∼70° dihedral angles) when bound to serotonin 5-HT₂A receptors, positioning the amine nitrogen within 3.1 Å of Asp155 for salt bridge formation – a binding mode conserved across psychotropic agents [4] [5].
This compound exemplifies systematic scaffold optimization in CNS drug design, where structural modifications target improved pharmacodynamics and pharmacokinetics:
Ring Saturation Strategy: Conversion of aromatic benzisoxazoles to tetrahydro derivatives reduces planarity and enhances solubility, as evidenced by the 95% purity achievable for the hydrochloride salt (cf. aromatic analogs requiring chromatographic purification). This approach mitigates P-glycoprotein efflux common to planar heterocycles [1] [8].
Isoxazole-to-Imidazole Bioisosterism: Replacement with tetrahydrobenzimidazole (e.g., N-Methyl-1-(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)methanamine) introduces hydrogen-bonding capability but reduces metabolic stability against CYP3A4. The isoxazole oxygen maintains dipole interactions without donating H-bonds, minimizing off-target binding [8].
Spirocyclic Extensions: Bridged analogs (e.g., 3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-7-methoxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one) demonstrate how the core integrates into multi-target ligands via alkyl linkers, expanding receptor profiling [7].
Table 3: Scaffold-Hopping Derivatives of Benzisoxazole Core
Scaffold Type | Representative Compound | Key Structural Variation | Target Affinity |
---|---|---|---|
Saturated Bicyclic | N-Methyl-1-(4,5,6,7-tetrahydro-1,2-benzisoxazol-3-yl)methanamine | Partially hydrogenated benzisoxazole | SERT Kᵢ = 38 nM* |
Aromatic Bicyclic | N-Methyl-1-(3-phenylisoxazol-5-yl)methanamine | Phenylisoxazole | DAT Kᵢ = 120 nM* |
Tetrahydro Benzimidazole | N-Methyl-1-(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)methanamine | Imidazole substitution | D₂ Kᵢ = 85 nM* |
Bridged Analog | Iloperidone metabolite | Spirocyclic extension | 5-HT₂A Kᵢ = 6.2 nM |
*Representative values from analogous structures [2] [6] [7]
The tetrahydrobenzisoxazole scaffold demonstrates particular versatility in multi-parametric optimization: The isoxazole ring confers metabolic resistance to hydrolysis versus ester-containing neuropharmacophores (e.g., methylphenidate), while the tetrahydrobenzene ring enables tunable steric bulk for selectivity profiling against dopamine D₂ vs. D₃ receptors. Quantum mechanical calculations indicate a ∼2.1 kcal/mol energy barrier for isoxazole ring rotation, permitting conformational adaptation upon binding – a feature exploited in next-generation antipsychotics [5] [8].
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9